Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphate group, an amino group, and a sulfanylidene group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphorochloridate with 2-[(2-methylpropyl)amino]ethanethiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high efficiency and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and related compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The sulfanylidene group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphorochloridate: A related compound used in the synthesis of phosphoramidates.
2-[(2-methylpropyl)amino]ethanethiol: A precursor in the synthesis of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate.
Phosphoramidates: A class of compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both a sulfanylidene group and a phosphate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142783-39-9 |
---|---|
Molecular Formula |
C10H22NO4PS |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
diethyl [2-(2-methylpropylamino)-2-sulfanylideneethyl] phosphate |
InChI |
InChI=1S/C10H22NO4PS/c1-5-13-16(12,14-6-2)15-8-10(17)11-7-9(3)4/h9H,5-8H2,1-4H3,(H,11,17) |
InChI Key |
MCKNKUYKXPXWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(=S)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.